molecular formula C6H6N2S B13465940 2-Ethyl-1,3-thiazole-4-carbonitrile

2-Ethyl-1,3-thiazole-4-carbonitrile

Cat. No.: B13465940
M. Wt: 138.19 g/mol
InChI Key: ZKXOTEVAIBBRCJ-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole ring with an ethyl group at the 2-position and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylthioamide with a nitrile source in the presence of a base, such as triethylamine, to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-1,3-thiazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The nitrile group can also participate in interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazole-4-carbonitrile
  • 2-Propyl-1,3-thiazole-4-carbonitrile
  • 2-Phenyl-1,3-thiazole-4-carbonitrile

Comparison: 2-Ethyl-1,3-thiazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group at the 2-position may provide distinct steric and electronic effects, potentially enhancing its efficacy in certain applications .

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

2-ethyl-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C6H6N2S/c1-2-6-8-5(3-7)4-9-6/h4H,2H2,1H3

InChI Key

ZKXOTEVAIBBRCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)C#N

Origin of Product

United States

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